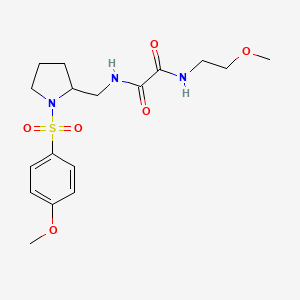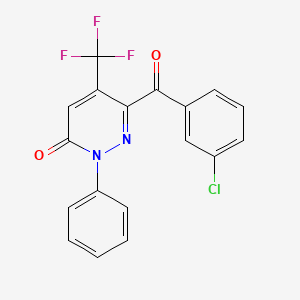
6-(3-chlorobenzoyl)-2-phenyl-5-(trifluoromethyl)-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(3-chlorobenzoyl)-2-phenyl-5-(trifluoromethyl)-3(2H)-pyridazinone, or 6-CBP-2-P-5-TFM-3-P, is a novel synthetic compound that has recently been studied for its potential applications in scientific research. It is a member of the pyridazinone family, which is a class of heterocyclic compounds that contain a nitrogen atom in a six-membered ring. 6-CBP-2-P-5-TFM-3-P has been studied for its chemical and biological properties, and its potential for use in various research applications.
Scientific Research Applications
Medicinal Chemistry Applications
Pyridazinone derivatives, including compounds similar to "6-(3-chlorobenzoyl)-2-phenyl-5-(trifluoromethyl)-3(2H)-pyridazinone", are known for their diverse pharmacological activities. They have been explored for their potential as COX-2 inhibitors, showcasing promising anti-inflammatory, analgesic, and anticancer properties. For example, ABT-963, a pyridazinone derivative, has demonstrated significant selectivity for COX-2 over COX-1, indicating its potential for treating pain and inflammation associated with arthritis without the gastric side effects typical of non-selective COX inhibitors (Asif, 2016).
Environmental Science Applications
The use of redox mediators in conjunction with oxidoreductive enzymes has been investigated for the remediation of persistent organic pollutants in wastewater. This approach has shown potential for enhancing the degradation efficiency of hard-to-remove compounds in industrial effluents, suggesting an environmental application for similar chemical structures (Husain & Husain, 2007).
Material Science Applications
Antioxidant capacity assays, including those based on the ABTS and DPPH radical scavenging methods, are critical for evaluating the antioxidant potential of various compounds, including phenolic antioxidants like chlorogenic acid. These assays help in understanding the compound's ability to prevent oxidative damage, which is crucial for developing new materials with enhanced durability and stability (Ilyasov et al., 2020).
properties
IUPAC Name |
6-(3-chlorobenzoyl)-2-phenyl-5-(trifluoromethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClF3N2O2/c19-12-6-4-5-11(9-12)17(26)16-14(18(20,21)22)10-15(25)24(23-16)13-7-2-1-3-8-13/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNHJPKXHBPHKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)C3=CC(=CC=C3)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-chlorobenzoyl)-2-phenyl-5-(trifluoromethyl)-3(2H)-pyridazinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]acetamide](/img/structure/B2395241.png)
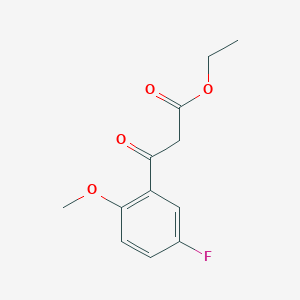
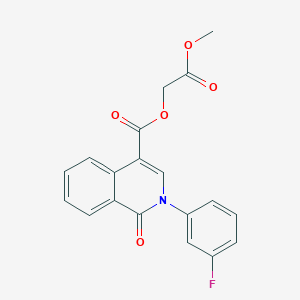
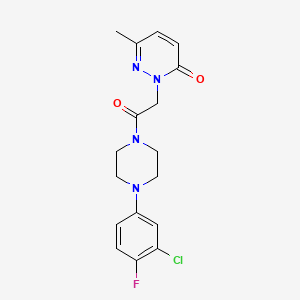
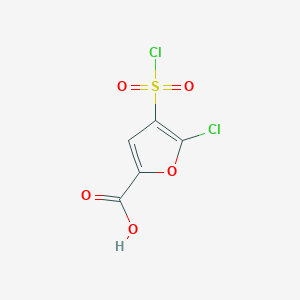
![(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(4-phenylphenyl)furan-2-one](/img/structure/B2395246.png)
![Ethyl 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B2395247.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2395248.png)
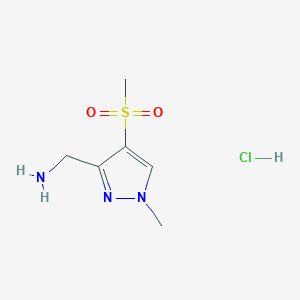
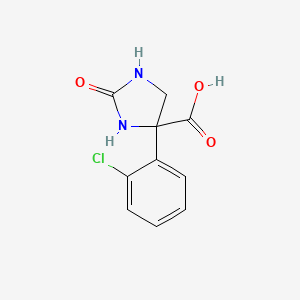
![Methyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2395255.png)
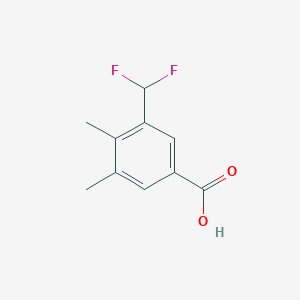
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/no-structure.png)
